molecular formula C10H14BrN B1268459 4-Bromo-2,6-diethylaniline CAS No. 56746-19-1

4-Bromo-2,6-diethylaniline

Cat. No. B1268459
CAS RN: 56746-19-1
M. Wt: 228.13 g/mol
InChI Key: BEJYDMQQZUACPW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethylaniline is a brominated aromatic amine derivative with potential applications in organic synthesis, material science, and as an intermediate in the production of more complex chemical entities. This compound exemplifies the integration of bromine and ethyl groups into the aniline structure, influencing its reactivity and physical properties.

Synthesis Analysis

The synthesis of 4-Bromo-2,6-diethylaniline derivatives involves palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the incorporation of various functional groups under specific conditions to yield products with considerable yields. For example, using 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid resulted in high yields under the catalysis of Pd(PPh3)4/K3PO4 at 90°C (Rizwan et al., 2021). Another approach involves the reaction of 2,6-dimethylaniline and 2,6-diisopropylaniline with liquid bromine, controlling the reaction temperature, time, and feeding mode, to achieve the desired brominated products (Jin Zi-lin, 2009).

Molecular Structure Analysis

Detailed structural analysis through density functional theory (DFT) and X-ray crystallography reveals the molecular structure and electrostatic potential of the synthesized 4-Bromo-2,6-diethylaniline derivatives. Studies include calculations of frontier molecular orbitals (FMOs), revealing insights into the compound's reactivity and interaction with other molecules (Rizwan et al., 2021).

Chemical Reactions and Properties

The bromine atom in these compounds exhibits high reactivity towards nucleophilic substitution reactions, facilitating the synthesis of a diverse range of derivatives. This reactivity is crucial for further functionalization and application in various chemical transformations (M. Tada, 1966).

Scientific Research Applications

Kinetics and Bromination Studies

The rates of bromination of various anilines, including 2,6-diethylaniline, have been studied, highlighting the reaction kinetics in different acidic environments. Such studies are crucial for understanding the chemical behavior and potential applications of 4-Bromo-2,6-diethylaniline in various industrial and research settings (Bell & Maria, 1969).

Dyes and Pigments

Research into the nitration and subsequent reactions of N,N-diethylaniline derivatives has led to the development of a range of dyes. These studies are significant in the textile industry for creating color-fast and vibrant dyes (Peters & Chisowa, 1993).

Environmental Science

Studies on the interaction of pesticide degradation intermediates like 2,6-diethylaniline with phenolic humus constituents provide insights into environmental processes. This research is key to understanding the fate of chemicals in the environment and their potential impacts (Bollag, Minard, & Liu, 1983).

Electrochemical Studies

Investigations into the electrochemical oxidation of various bromoanilines, including 4-bromo-2,6-diethylaniline, have applications in electrochemistry and materials science. This research can inform the development of new materials and electrochemical processes (Kádár, Nagy, Karancsi, & Farsang, 2001).

Catalysis and Polymerization

The use of N,N'-diethylaniline, a derivative of 2,6-diethylaniline, as a co-catalyst in polymerization reactions and its role in inhibiting acid corrosion and as an antioxidant in lubricating oils, underscores its importance in industrial chemistry and materials science (Narayanan & Deshpande, 2000).

Pesticide Analysis

The determination of 2,6-diethylaniline in pesticide wastewater is crucial for environmental monitoring and ensuring compliance with safety standards. This research helps in understanding the environmental impact of pesticide use (Xiong Xiao-mei, 2008).

Material Science

Studies on the thermal and optical properties of plasma polymerized 2,6-diethylaniline thin films are significant in the field of material science, particularly in the development of new materials with specific optical and thermal properties (Matin & Bhuiyan, 2012).

Safety And Hazards

4-Bromo-2,6-diethylaniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-bromo-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYDMQQZUACPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346353
Record name 4-Bromo-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-diethylaniline

CAS RN

56746-19-1
Record name 4-Bromo-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-diethylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,6-diethylaniline (10.0 g, 67.0 mmol) in acetic acid (50 mL) at ambient temperature was added bromine (10.4 mL, 201 mmol). The reaction was stirred overnight at ambient temperature. The reaction mixture was diluted with diethyl ether (200 mL) and washed with 5% sodium bisulfite (4×50 mL) and brine. The organic phase was dried with sodium sulfate and the solvents were removed in vacuo. The residue was chromatographed on silica gel, eluting with 9:1 hexane-ethyl acetate to give the title compound (3.28 g, 21 % yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
21%

Synthesis routes and methods II

Procedure details

2,6-diethylaniline (7 g, 46.9 mmol) was dissolved in 50 mL of DMF in a round-bottom flask and cooled with an ice-water bath. N-bromosuccimide (NBS) (9.18 g, 51.6 mmol) was dissolved in 100 mL of DMF and added dropwise to the flask via a dropping funnel. The reaction was warmed slowly to room temperature and reacted overnight before it was quenched by ice water. The product was extracted with dichloromethane and washed with lithium chloride solution. After evaporating solvent, the residue was purified by silica gel column chromatography. 5.5 g (51.4% yield) of product was obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
51.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RB Weisenfeld, MD Miller - Synthetic Communications, 1986 - Taylor & Francis
The synthesis of 4-dimethylmethoxysilyl-2,6-diethylani-line (1) from 2,6-diethylaniline (2) is described. An intermediate in the process, disilazane 5 appears to be the first 2,6-…
Number of citations: 8 www.tandfonline.com
F Wang, R Tanaka, Z Cai, Y Nakayama… - Applied …, 2015 - Wiley Online Library
An α‐diimine Pd(II) complex containing chiral sec‐phenethyl groups, {bis[N,N′‐(4‐methyl‐2‐sec‐phenethylphenyl)imino]‐2,3‐butadiene}dichloropalladium (rac‐C1), was synthesized …
Number of citations: 16 onlinelibrary.wiley.com
R Hoy, P Lönnecke, E Hey-Hawkins - Dalton Transactions, 2018 - pubs.rsc.org
The tridentate phosphine ligand 1,3,5-tris[(E)-(4-phospholano-2,6-diethyl)styryl]benzene (1) reacts with [AuCl(tht)] (tht = tetrahydrothiophene) independent of the stoichiometry employed …
Number of citations: 10 pubs.rsc.org
S Okumura, T Ebara, K Semba, Y Nakao - Heterocycles, 2019 - scholar.archive.org
We report synthesis of N-heterocyclic carbenes (NHCs), N, N'-bis {2, 6-bis (3, 5-dialkylphenyl) methy-4-methoxyphenyl} imidazol-2-ylidenes {alkyl= ethyl (L2) or n-propyl (L3)} and their …
Number of citations: 9 scholar.archive.org
J Yuan, J Zhao, F Song, W Xu, Y Mu… - Applied …, 2014 - Wiley Online Library
A series of new chiral and achiral nickel(II) and palladium(II) complexes, {bis[N,N′‐(2,6‐diethyl‐4‐naphthylphenyl)imino]‐1,2‐dimethylethane}dibromonickel 3a, {bis[N,N′‐(4‐fluoro‐2…
Number of citations: 4 onlinelibrary.wiley.com
EA Meade, M Sznaidman, GT Pollard… - European journal of …, 1998 - Elsevier
An extensive series of analogues of the lead anxiolytic 4-benzylamino-2-methylpyrrolo[2,3-d]pyrimidine 1 was synthesized and evaluated in the Geller-Seifter conflict test for anxiolytic …
Number of citations: 26 www.sciencedirect.com
TW von Geldern, AS Tasker, BK Sorensen… - Journal of medicinal …, 1999 - ACS Publications
When the dialkylacetamide side chain of the ET A -selective antagonist ABT-627 is replaced with a 2,6-dialkylacetanilide, the resultant analogues show a complete reversal of receptor …
Number of citations: 100 pubs.acs.org
M Naresh, MA Kumar, MM Reddy, P Swamy… - …, 2013 - thieme-connect.com
A highly efficient, rapid and regioselective protocol was developed for the ring bromination of aromatic compounds under mild conditions with ammonium bromide as a source of …
Number of citations: 48 www.thieme-connect.com
I Brindle, AM Jones - Dyes and pigments, 2000 - Elsevier
A series of derivatives of 4-dimethylamino-4′-methoxytriphenylmethanol has been prepared and the electronic absorption spectra and lightfastness properties of the derived cationic …
Number of citations: 5 www.sciencedirect.com
M Han, D Ishikawa, E Muto, M Hara - Journal of luminescence, 2009 - Elsevier
We report synthesis and isomerization behaviors of sterically hindered azobenzene derivatives (1 and 2) with decyloxy and hydroxy groups, respectively, and their fluorescence …
Number of citations: 36 www.sciencedirect.com

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